molecular formula C11H13FN2 B3280216 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine CAS No. 711-46-6

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B3280216
CAS No.: 711-46-6
M. Wt: 192.23 g/mol
InChI Key: UFQFJBGUDFFQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

  • Starting Material: The synthesis begins with 4-fluoro-7-methyl-1H-indole as the starting material.

  • Halogenation: The indole undergoes halogenation to introduce a halide group at the 3-position.

  • Amination: The halogenated indole is then subjected to amination to introduce the ethanamine group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to simpler derivatives.

  • Substitution: Substitution reactions can replace the fluorine or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield indole-3-carboxylic acids or indole-3-one derivatives.

  • Reduction Products: Reduction can produce ethylamine derivatives.

  • Substitution Products: Substitution can result in a variety of functionalized indoles.

Scientific Research Applications

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.

  • Industry: It can be utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine is similar to other indole derivatives, such as 2-(4-methoxy-7-methyl-1H-indol-3-yl)ethanamine and 2-(4-chloro-7-methyl-1H-indol-3-yl)ethanamine. its unique fluorine atom at the 4-position imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Comparison with Similar Compounds

  • 2-(4-Methoxy-7-methyl-1H-indol-3-yl)ethanamine

  • 2-(4-Chloro-7-methyl-1H-indol-3-yl)ethanamine

  • 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanamine

  • 2-(4-Iodo-7-methyl-1H-indol-3-yl)ethanamine

This comprehensive overview highlights the significance of 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine in various scientific fields and its potential applications

Properties

IUPAC Name

2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-7-2-3-9(12)10-8(4-5-13)6-14-11(7)10/h2-3,6,14H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQFJBGUDFFQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CN2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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